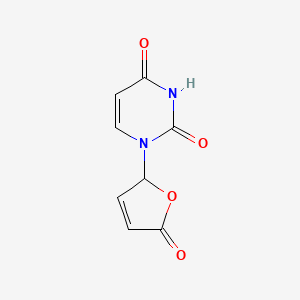

1-(5-Oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1h,3h)-dione

CAS No.: 41473-41-0

Cat. No.: VC17298053

Molecular Formula: C8H6N2O4

Molecular Weight: 194.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41473-41-0 |

|---|---|

| Molecular Formula | C8H6N2O4 |

| Molecular Weight | 194.14 g/mol |

| IUPAC Name | 1-(5-oxo-2H-furan-2-yl)pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C8H6N2O4/c11-5-3-4-10(8(13)9-5)6-1-2-7(12)14-6/h1-4,6H,(H,9,11,13) |

| Standard InChI Key | MPQWBCZDNGLEMW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=O)OC1N2C=CC(=O)NC2=O |

Introduction

Structural Characterization and Chemical Properties

Molecular Architecture

The compound’s molecular formula, C₈H₆N₂O₄, corresponds to a molecular weight of 194.14 g/mol. Its IUPAC name, 1-(5-oxo-2H-furan-2-yl)pyrimidine-2,4-dione, reflects the integration of a pyrimidine-2,4-dione core with a 5-oxo-2,5-dihydrofuran substituent. The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is conjugated to the dihydrofuran group via a single bond, creating a planar structure with partial aromaticity.

Key spectroscopic identifiers include:

-

Canonical SMILES: C1=CC(=O)OC1N2C=CC(=O)NC2=O

-

InChIKey: MPQWBCZDNGLEMW-UHFFFAOYSA-N

The presence of carbonyl groups at positions 2 and 4 of the pyrimidine ring and the 5-oxo group on the dihydrofuran moiety confers polarity, influencing solubility and reactivity.

Physicochemical Behavior

The compound’s solubility profile is dominated by its polar functional groups, rendering it moderately soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in nonpolar solvents like hexane. Its logP value, estimated at -0.89, suggests limited lipophilicity, which may impact bioavailability.

Synthetic Pathways and Methodologies

Multi-Step Organic Synthesis

The synthesis of 1-(5-Oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves sequential condensation and cyclization reactions. A representative pathway includes:

-

Formation of the Pyrimidine Core: Uracil or its derivatives serve as starting materials, undergoing N-alkylation at position 1 using a furan-containing electrophile.

-

Dihydrofuran Ring Construction: Cyclization of a γ-keto ester intermediate via acid-catalyzed intramolecular esterification yields the 5-oxo-2,5-dihydrofuran moiety.

-

Coupling Reactions: Mitsunobu or nucleophilic substitution reactions link the pyrimidine and dihydrofuran subunits.

Yield optimization remains challenging due to competing side reactions, such as over-oxidation of the dihydrofuran ring or incomplete cyclization.

Biological Evaluation and Pharmacological Profile

Antimalarial Activity

Preliminary studies indicate inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a mitochondrial enzyme essential for pyrimidine biosynthesis in the malaria parasite. Structural analogs of this compound demonstrate IC₅₀ values in the low micromolar range, with potency influenced by substitutions on the pyrimidine ring.

Enzyme Interaction Dynamics

Binding studies using X-ray crystallography reveal that the dihydrofuran moiety occupies a hydrophobic pocket near the PfDHODH active site, while the pyrimidine-2,4-dione group forms hydrogen bonds with conserved residues (e.g., Arg265 and His185). Modifications to the dihydrofuran’s oxo group or pyrimidine’s substituents alter binding affinities, highlighting structure-activity relationships critical for drug design.

Comparative Structural and Functional Analysis

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-(5-Oxo-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione | Pyrimidine-2,4-dione + 5-oxodihydrofuran | PfDHODH inhibition (IC₅₀ ~2.1 µM) |

| Uracil | Pyrimidine-2,4-dione | RNA biosynthesis substrate |

| 6-Methyluracil | 6-Methyl-substituted pyrimidine-2,4-dione | Enhanced metabolic stability |

The integration of the dihydrofuran ring distinguishes this compound from simpler pyrimidine derivatives, conferring unique electronic and steric properties that enhance target engagement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume